molecular formula C44H59GaN6O17 B10822203 Gallium Ga-68 gozetotide CAS No. 1906894-20-9

Gallium Ga-68 gozetotide

Cat. No.: B10822203
CAS No.: 1906894-20-9
M. Wt: 1011.9 g/mol
InChI Key: AEBYHKKMCWUMKX-LNTZDJBBSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium Ga-68 gozetotide, also known as Gallium Ga-68 PSMA-11, is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is composed of Gallium-68, a radioactive isotope, conjugated to a prostate-specific membrane antigen (PSMA) targeting ligand. This compound is utilized for imaging prostate cancer through positron emission tomography (PET) scans, allowing for the detection of PSMA-positive lesions in patients with prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Gallium Ga-68 gozetotide involves the radiolabeling of the PSMA-targeting ligand with Gallium-68. The ligand, Glu-Urea-Lys(Ahx)-HBED-CC, is synthesized and then conjugated with Gallium-68. The radiolabeling process typically occurs in a sterile environment using a generator-produced Gallium-68 chloride solution. The reaction is carried out under mild conditions, often at room temperature, and the pH is adjusted using an acetate buffer .

Industrial Production Methods: Industrial production of this compound can be achieved using cyclotron-produced Gallium-68 or generator systems such as the Eckert & Ziegler GalliaPharm® generator or the IRE ELIT Galli Eo® generator. These systems provide a reliable source of Gallium-68 for radiolabeling the PSMA ligand .

Chemical Reactions Analysis

Types of Reactions: Gallium Ga-68 gozetotide primarily undergoes complexation reactions where the Gallium-68 ion forms a stable complex with the chelator HBED-CC. This complexation is crucial for the stability and functionality of the radiopharmaceutical.

Common Reagents and Conditions: The common reagents used in the preparation of this compound include Gallium-68 chloride, the PSMA-targeting ligand Glu-Urea-Lys(Ahx)-HBED-CC, and acetate buffer for pH adjustment. The reaction conditions are typically mild, with the radiolabeling process occurring at room temperature .

Major Products Formed: The major product formed from the radiolabeling reaction is this compound itself, which is a stable complex of Gallium-68 with the PSMA-targeting ligand. This product is then used for PET imaging of prostate cancer .

Scientific Research Applications

Gallium Ga-68 gozetotide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the imaging of prostate cancer through PET scans. This allows for the detection and staging of prostate cancer, as well as monitoring the response to therapy .

In chemistry and biology, this compound is used as a tool for studying the expression of PSMA in various biological systems. This can provide insights into the molecular mechanisms of prostate cancer and other diseases that express PSMA .

In industry, the production and use of this compound contribute to the development of new radiopharmaceuticals and imaging agents, advancing the field of nuclear medicine .

Mechanism of Action

The mechanism of action of Gallium Ga-68 gozetotide involves its binding to PSMA, a transmembrane protein that is overexpressed in prostate cancer cells. Upon intravenous administration, the compound targets and binds to PSMA-expressing tumor cells. The Gallium-68 component emits positrons, which are detected by PET imaging, allowing for the visualization of PSMA-positive lesions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Gallium Ga-68 gozetotide include other PSMA-targeting radiopharmaceuticals such as Lutetium Lu 177 PSMA-617 and Fluorine-18 labeled PSMA ligands. These compounds also target PSMA and are used for imaging and therapy of prostate cancer .

Uniqueness: this compound is unique in its use of Gallium-68, which has a relatively short half-life of 68 minutes, making it suitable for diagnostic imaging. Its high affinity for PSMA and the stability of the Gallium-68 complex contribute to its effectiveness as a PET imaging agent .

Properties

Key on ui mechanism of action

Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex.

CAS No.

1906894-20-9

Molecular Formula

C44H59GaN6O17

Molecular Weight

1011.9 g/mol

IUPAC Name

2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron

InChI

InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2

InChI Key

AEBYHKKMCWUMKX-LNTZDJBBSA-K

Isomeric SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3]

Canonical SMILES

[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.